5-({[2-(2,4-dichlorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-({[2-(2,4-DICHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzodiazole core and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(2,4-DICHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-({[2-(2,4-DICHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Commonly used to introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
5-({[2-(2,4-DICHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({[2-(2,4-DICHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- 1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,5-dichlorophenyl)methyl]oxy]ethyl]-1H-imidazoliumnitrate
Uniqueness
Compared to similar compounds, 5-({[2-(2,4-DICHLOROPHENYL)ETHYL]AMINO}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE stands out due to its unique benzodiazole core and the specific arrangement of functional groups.
Properties
Molecular Formula |
C18H19Cl2N3O |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
5-[[2-(2,4-dichlorophenyl)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C18H19Cl2N3O/c1-22-16-6-3-12(9-17(16)23(2)18(22)24)11-21-8-7-13-4-5-14(19)10-15(13)20/h3-6,9-10,21H,7-8,11H2,1-2H3 |
InChI Key |
VEWCLADEMQEJQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCC3=C(C=C(C=C3)Cl)Cl)N(C1=O)C |
Origin of Product |
United States |
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